Cas no 319491-22-0 (4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile)

4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile
- 4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile
- Oprea1_725413
- F0421-0053
- 4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile
- 4,5,6-trimethyl-2-[2-oxo-2-(3-oxobenzo[f]chromen-2-yl)ethyl]sulfanylpyridine-3-carbonitrile
- BRD-K95574059-001-01-3
- 319491-22-0
- AKOS000550806
- Oprea1_444126
-
- インチ: 1S/C24H18N2O3S/c1-13-14(2)20(11-25)23(26-15(13)3)30-12-21(27)19-10-18-17-7-5-4-6-16(17)8-9-22(18)29-24(19)28/h4-10H,12H2,1-3H3
- InChIKey: FRIFDJFRGGZMGF-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=C(SCC(=O)C2=CC3=C(OC2=O)C=CC2=CC=CC=C32)N=C(C)C(C)=C1C
計算された属性
- せいみつぶんしりょう: 414.10381361g/mol
- どういたいしつりょう: 414.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 772
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 105Ų
4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0421-0053-15mg |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-3mg |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-20μmol |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-5μmol |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-4mg |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-10mg |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-5mg |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-2μmol |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-10μmol |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0421-0053-1mg |
4,5,6-trimethyl-2-[(2-oxo-2-{3-oxo-3H-benzo[f]chromen-2-yl}ethyl)sulfanyl]pyridine-3-carbonitrile |
319491-22-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrileに関する追加情報
Introduction to 4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile (CAS No. 319491-22-0)
4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile (CAS No. 319491-22-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
The chemical structure of 4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile is intricate and consists of multiple functional groups that contribute to its biological activity. The compound features a pyridine ring substituted with a sulfanyl group and a benzofuranone moiety. The presence of these functional groups imparts unique chemical properties and reactivity profiles, making it an interesting target for further investigation.
The synthesis of 4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile has been reported in several studies. One common approach involves the condensation of 4,5,6-trimethylpyridine with a suitable benzofuranone derivative in the presence of a sulfur-containing reagent. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.
In terms of biological activity, 4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-yl}ethyl)sulfanylpyridine-3-carbonitrile has demonstrated significant potential in various assays. Studies have shown that it exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. These properties make it a promising candidate for the development of novel therapeutic agents for inflammatory diseases and conditions associated with oxidative stress.
Recent research has also explored the anticancer potential of 4,5,6-trimethyl-2-(2-oxo-2-{3-oxo-3H-benzofchromen-2-y l}ethyl)sulfanylpyridine - 3 - carbonitrile. In vitro studies have demonstrated that it can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. These findings suggest that this compound could be further developed as a potential anticancer agent.
The pharmacokinetic properties of 4,5,6-trimethyl - 2 - ( 2 - oxo - 2 - { 3 - oxo - 3H - benzofchromen - 2 - yl } ethyl ) sulfanylpyridine - 3 - carbonitrile have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability. Additionally, it shows low toxicity in preclinical models, which is an important consideration for its potential use as a therapeutic agent.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4 , 5 , 6 - trimethyl - 2 - ( 2 - oxo - 2 - { 3 - oxo - 3H - benzofchromen - 2 - yl } ethyl ) sulfanylpyridine - 3 - carbonitrile. Early results from these trials are promising and suggest that it could be an effective treatment option for various diseases characterized by inflammation or oxidative stress.
In conclusion, 4 , 5 , 6 - trimethyl - 2 - ( 2 - oxo - 2 - { 3 - oxo - 3H - benzofchromen - 2 yl } ethyl ) sulfanylpyridine - 3 carbonitrile (CAS No. 319491 – 0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential applications in clinical settings.
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